2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
Overview
Description
2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring fused with a pyridine ring, along with a difluoromethyl group and an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction involving a suitable precursor.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as ClCF2H under specific reaction conditions.
Acetic Acid Moiety Addition: Finally, the acetic acid moiety is added through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, using nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID: can be compared with other similar compounds, such as:
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Possess various biological activities, including antiviral and anticancer properties.
Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
The uniqueness of This compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[4-(difluoromethyl)-6-(1-ethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O2/c1-3-21-6-9(5-18-21)11-4-10(14(16)17)13-8(2)20-22(7-12(23)24)15(13)19-11/h4-6,14H,3,7H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSOYVWGOUNQKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.